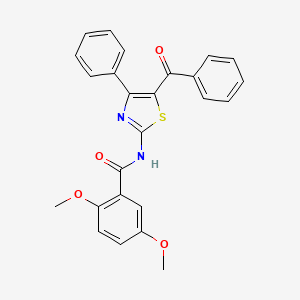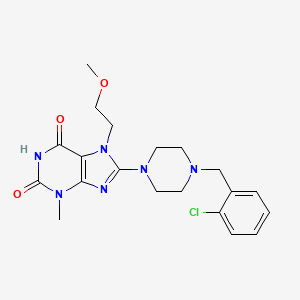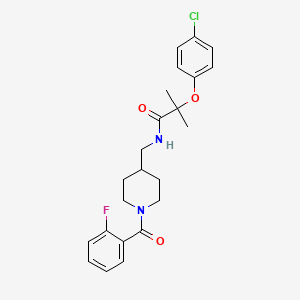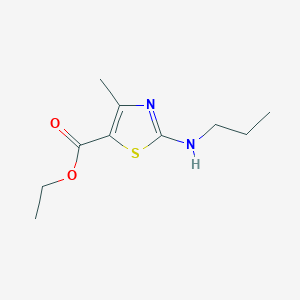
Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of thiazole derivatives, like other organic compounds, can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography3.Chemical Reactions of Thiazole Derivatives
Thiazoles can undergo a variety of chemical reactions, including alkylation, acylation, S-oxidation, and reactions at the 2-position carbon2.
Applications De Recherche Scientifique
Synthetic Applications
Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate derivatives have been synthesized and studied extensively. These compounds are valuable in chemical synthesis, forming the basis for more complex structures. For instance, derivatives of ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate were synthesized using readily available materials and verified through various spectral techniques. These compounds were further investigated for their antimicrobial activities against several bacterial and fungal strains, highlighting their potential applications in medical and pharmaceutical research (Desai, Bhatt & Joshi, 2019).
Structural and Computational Chemistry
The compound has been a subject of interest in structural and computational chemistry. Studies involving characterization through spectroscopy, single-crystal X-ray diffraction (SC-XRD), and density functional theory (DFT) have been conducted. These studies provide insights into the optimized geometry, nonlinear optical properties, and frontier molecular orbitals, contributing significantly to the understanding of the compound's chemical behavior and potential applications in technology and materials science (Haroon et al., 2019).
Antimicrobial and Antitumor Activities
Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate and its analogs have been tested for antimicrobial and antitumor activities. Some synthesized analogs displayed significant inhibitory effects against certain strains of bacteria and fungi, showcasing their potential in developing new antimicrobial agents. Additionally, some compounds exhibited promising antitumor activity against human tumor cell lines, indicating their potential application in cancer research and therapy (Balkan, Urgun & Özalp, 2001).
Corrosion Inhibition
Research has also explored the use of ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate derivatives as corrosion inhibitors. Studies on the corrosion inhibition efficiency of these compounds, particularly in protecting metal alloys in corrosive environments, have shown promising results. These findings are critical for industries where metal durability and longevity are crucial, such as in infrastructure and manufacturing (Raviprabha & Bhat, 2019).
Safety And Hazards
Like with any chemical compound, the safety and hazards associated with a specific thiazole derivative would depend on its exact structure. Material Safety Data Sheets (MSDS) provide information on handling, storage, and precautions for safe use567.
Orientations Futures
Thiazole derivatives continue to be an active area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals. Future research will likely continue to explore the wide range of biological activities exhibited by these compounds2.
Please note that this information is general in nature, and specific information about “Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate” may not be included. For detailed information, consulting scientific literature or a chemistry professional would be beneficial.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-6-11-10-12-7(3)8(15-10)9(13)14-5-2/h4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEWAQJNZOLYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(S1)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

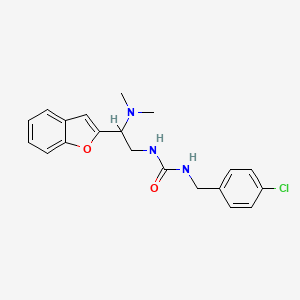
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2647033.png)
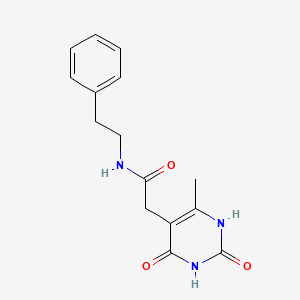
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2647035.png)
![2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2647037.png)
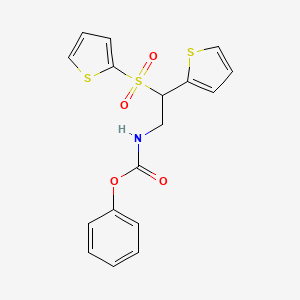
![N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide](/img/structure/B2647039.png)

![4-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline](/img/structure/B2647042.png)
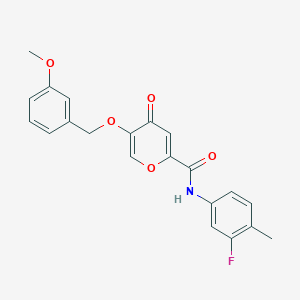
![2-[1-(6-Hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine](/img/structure/B2647047.png)
